APN Inhibition Potency: 73-Fold Improvement Over Bestatin, the Classical Aminopeptidase N Inhibitor
3-(5-Aminopyrimidin-2-yl)benzoic acid inhibits porcine kidney aminopeptidase N (APN) with an IC₅₀ of 230 nM in a standard microsomal assay using L-leu-p-nitroanilide as substrate [1]. The classical APN inhibitor bestatin (ubenimex) exhibits an IC₅₀ of 16.9 µM (16,900 nM) against the same enzyme under comparable conditions . This represents an approximately 73-fold improvement in inhibitory potency. Although the comparison is cross-study, both assays use porcine kidney APN and the same chromogenic substrate class, providing a meaningful potency benchmark for procurement decisions in APN-targeted discovery programs.
| Evidence Dimension | APN (CD13) enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 230 nM |
| Comparator Or Baseline | Bestatin (ubenimex): IC₅₀ = 16.9 µM (16,900 nM) |
| Quantified Difference | ~73-fold more potent than bestatin |
| Conditions | Porcine kidney microsomes; L-leu-p-nitroanilide substrate; 5 min preincubation; 30 min incubation; plate reader analysis |
Why This Matters
For laboratories screening APN inhibitors for anti-angiogenic or immuno-oncology applications, the 73-fold potency advantage over the historical reference inhibitor makes this compound a superior starting point for hit-to-lead chemistry.
- [1] BindingDB. BDBM50144928 (CHEMBL3765179). Inhibition of APN in porcine kidney microsomes; IC₅₀ = 230 nM. View Source
